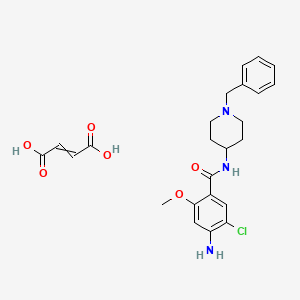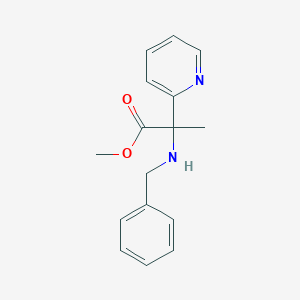
1-(1-Phenylpropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylpropyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are known for their significant role in medicinal chemistry and are found in various pharmaceuticals and natural products. The structure of this compound consists of a piperidine ring substituted with a phenylpropyl group at the nitrogen atom.
準備方法
The synthesis of 1-(1-Phenylpropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-phenylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. Another approach involves the reductive amination of 1-phenylpropan-1-one with piperidine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to achieve high yields and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure cost-effectiveness and scalability.
化学反応の分析
1-(1-Phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Hydrogenation: Catalytic hydrogenation using palladium or platinum catalysts can reduce double bonds or aromatic rings present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.
科学的研究の応用
1-(1-Phenylpropyl)piperidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of biological systems and interactions, particularly in understanding receptor-ligand binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders, pain management, and psychiatric conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-Phenylpropyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
1-(1-Phenylpropyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Methylphenidate: Used in the treatment of ADHD, it acts as a central nervous system stimulant.
Fentanyl: A potent synthetic opioid used for pain management.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties. Its phenylpropyl group distinguishes it from other piperidine derivatives, providing unique binding characteristics and potential therapeutic applications.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
1-(1-phenylpropyl)piperidine |
InChI |
InChI=1S/C14H21N/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |
InChIキー |
ACYNSACEHCEQNO-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



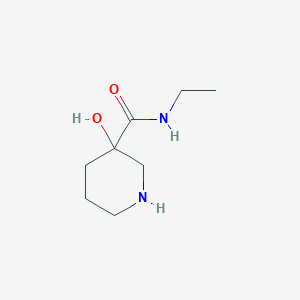
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)

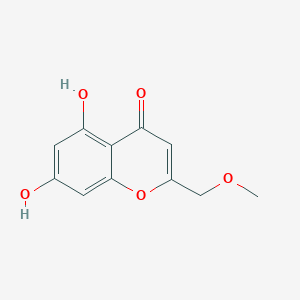
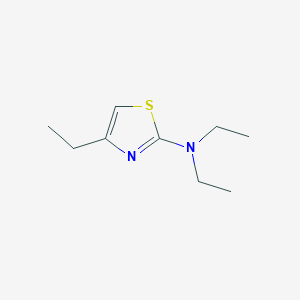
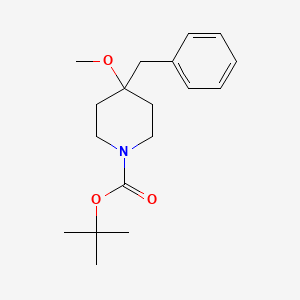
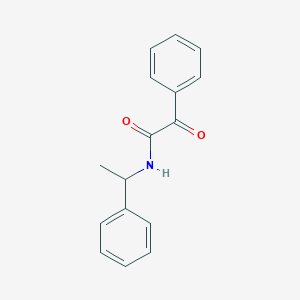
![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)

